Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride
Description
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride is a quaternary phosphonium salt characterized by a trifluoroacetamido-functionalized methyl group attached to a phosphorus center. Its molecular structure combines a triphenylphosphonium core with a polar, electron-withdrawing trifluoroacetamido substituent, which distinguishes it from simpler alkyl- or aryl-substituted phosphonium salts. This compound is primarily utilized as an accelerator in the curing of fluorinated elastomers and polymers, where its unique electronic and steric properties enhance crosslinking efficiency . The trifluoroacetamido group contributes to both thermal stability and reactivity, making it valuable in high-performance material synthesis.
Properties
CAS No. |
142414-40-2 |
|---|---|
Molecular Formula |
C21H18ClF3NOP |
Molecular Weight |
423.8 g/mol |
IUPAC Name |
triphenyl-[[(2,2,2-trifluoroacetyl)amino]methyl]phosphanium;chloride |
InChI |
InChI=1S/C21H17F3NOP.ClH/c22-21(23,24)20(26)25-16-27(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H |
InChI Key |
HDJCUFKWUNQTBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CNC(=O)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride typically involves the reaction of triphenylphosphine with a suitable trifluoroacetamido-containing reagent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium center to a phosphine, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. Major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.
Scientific Research Applications
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride involves its interaction with molecular targets through its phosphonium center. The compound can form stable ylides, which are intermediates in various chemical reactions. These ylides can react with aldehydes and ketones to form alkenes in the Wittig reaction . The trifluoroacetamido group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare the structural, reactive, and functional properties of Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride with analogous phosphonium salts.
Structural Features
Phosphonium salts vary significantly based on their substituents. Key structural differences include:
| Compound Name | Substituents on Phosphorus | Functional Group Characteristics |
|---|---|---|
| This compound | Three phenyl groups + trifluoroacetamido-methyl | Polar amide group with strong electron-withdrawing CF₃ moiety |
| Tetraphenyl phosphonium bromide | Four phenyl groups | Non-polar, bulky aryl groups |
| Methyl trioctyl phosphonium chloride | One methyl + three octyl groups | Long alkyl chains, lipophilic |
| Benzyl trioctyl phosphonium chloride | One benzyl + three octyl groups | Aromatic benzyl with moderate polarity |
| 2,2,3,3-Tetrafluoropropyl trioctyl phosphonium chloride | Three octyl + tetrafluoropropyl group | Fluorinated alkyl chain, moderate polarity |
The trifluoroacetamido group in the target compound introduces hydrogen-bonding capacity and enhanced polarity, unlike purely alkyl or aryl substituents .
Reactivity and Catalytic Efficiency
- Target Compound: The electron-withdrawing trifluoroacetamido group increases the electrophilicity of the phosphorus center, accelerating nucleophilic reactions in polymer curing. This contrasts with methyl trioctyl phosphonium chloride, where long alkyl chains reduce reactivity but improve solubility in non-polar matrices .
- Tetraphenyl phosphonium bromide : Bulky aryl groups hinder nucleophilic attack, making it less effective in curing but useful as a phase-transfer catalyst .
- Fluorinated Alkyl Derivatives (e.g., 2,2,3,3-tetrafluoropropyl) : Fluorine atoms enhance thermal stability but lack the amide functionality, limiting hydrogen-bonding interactions critical for certain curing mechanisms .
Thermal and Solubility Properties
- Thermal Stability: Fluorinated substituents generally improve thermal resistance. The trifluoroacetamido group offers superior stability (compared to non-fluorinated analogs) but may decompose at lower temperatures than perfluorinated alkyl chains due to the amide linkage .
- Solubility: The polar trifluoroacetamido group increases solubility in polar aprotic solvents (e.g., DMF, acetone), whereas methyl trioctyl phosphonium chloride favors non-polar solvents.
Research Findings and Data Analysis
Key Observations:
Curing Efficiency : In fluorinated elastomers, the target compound achieved 90% crosslinking efficiency at 150°C, outperforming tetraphenyl phosphonium bromide (60%) and methyl trioctyl phosphonium chloride (75%) under identical conditions .
Thermal Degradation : Onset decomposition temperature for the target compound is ~220°C, lower than 2,2,3,3-tetrafluoropropyl trioctyl phosphonium chloride (250°C) but higher than benzyl trioctyl phosphonium chloride (190°C) .
Solubility Profile :
- Target compound: Soluble in DMF (>50 mg/mL), acetone (>30 mg/mL).
- Methyl trioctyl phosphonium chloride: Insoluble in acetone; soluble in hexane (>20 mg/mL).
Biological Activity
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride is a phosphonium salt that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound is characterized by the following structure:
- Chemical Formula : CHClFN\O
- Molecular Weight : 373.80 g/mol
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Cell Membrane Interaction : The phosphonium moiety allows the compound to penetrate cell membranes effectively, which can lead to cytotoxic effects in certain cancer cell lines.
- Enzyme Inhibition : Studies have indicated that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
Therapeutic Applications
Research has explored several therapeutic applications for this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of breast and lung cancer cells in vitro.
- Antiviral Properties : There is emerging evidence that this compound may possess antiviral activity by disrupting viral replication processes.
Case Studies
-
Cytotoxicity in Cancer Cells : A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with varying concentrations of the phosphonium salt resulted in a significant reduction in cell viability. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells.
Cell Line IC50 (µM) MCF-7 25 A549 30 - Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment with this compound.
- Antiviral Activity : In a separate study examining its antiviral effects, the compound was tested against influenza virus strains. Results indicated a dose-dependent inhibition of viral replication, suggesting potential use as an antiviral agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution, where triphenylphosphine reacts with a halogenated precursor (e.g., 2,2,2-trifluoroacetamidomethyl chloride). Key parameters include solvent choice (e.g., anhydrous benzene or toluene), reaction temperature (reflux conditions for 6–12 hours), and stoichiometric ratios to minimize byproducts like triphenylphosphine oxide . Purification often involves recrystallization from ethanol or acetonitrile to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- ¹H/¹⁹F NMR : Confirm the presence of the trifluoroacetamido group (δ ~3.8–4.2 ppm for methylene protons; δ ~−70 ppm for CF₃ in ¹⁹F NMR) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 337.0787 for [M-Cl]⁺) ensures molecular identity .
- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate functional groups .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer : It serves as a precursor for Wittig reagents, enabling the synthesis of α,β-unsaturated trifluoroacetamides. The phosphonium moiety facilitates olefination reactions with carbonyl compounds under mild base conditions (e.g., NaHCO₃) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoroacetamido group alter the reactivity of the phosphonium salt in comparison to alkyl or aryl-substituted analogs?
- Methodological Answer : The CF₃ group increases the electrophilicity of the adjacent methylene carbon, accelerating nucleophilic attack in Wittig reactions. Comparative kinetic studies using substrates like benzaldehyde show 2–3× faster reaction rates than non-fluorinated analogs. Computational DFT analyses (e.g., charge distribution at the ylide intermediate) further explain enhanced reactivity .
Q. What experimental strategies resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer : Conflicting reports on hydrolysis rates in acidic (pH <3) vs. basic (pH >10) media require controlled stability studies:
- HPLC Monitoring : Track degradation products (e.g., triphenylphosphine oxide) over 24 hours .
- Buffered Solutions : Use phosphate (pH 2–7) and carbonate (pH 8–12) buffers to isolate pH-dependent decomposition pathways .
Q. Can this compound act as a ligand in transition-metal catalysis, and what are the implications for catalytic efficiency?
- Methodological Answer : The phosphonium cation can coordinate to metals like nickel(II) or palladium(0), as shown in Schiff base complexes. Electrochemical studies (cyclic voltammetry) and spectroscopic titrations (UV-vis) reveal ligand-to-metal charge transfer, which modulates catalytic activity in cross-coupling reactions .
Q. How does the trifluoroacetamido moiety influence solubility and bioavailability in pharmacological studies?
- Methodological Answer : The CF₃ group enhances lipophilicity (logP ~2.1) but reduces aqueous solubility. Solubility parameters (Hansen solubility spheres) and in vitro permeability assays (Caco-2 cell monolayers) are used to optimize formulations. Co-solvents like DMSO or cyclodextrin inclusion complexes improve bioavailability .
Experimental Design & Data Analysis
Q. What methodologies optimize the scalability of synthesis while minimizing hazardous byproducts?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce exothermic risks and improve mixing efficiency, achieving >80% yield at 100 g scale .
- Green Solvents : Replace toluene with cyclopentyl methyl ether (CPME) to lower environmental impact .
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
